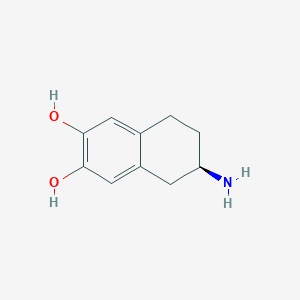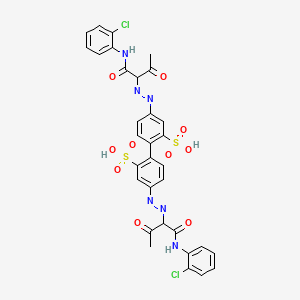
Ethylamine, N,N-bis(hydroxymethyl)-1,1-diphosphono-, potassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylamine, N,N-bis(hydroxymethyl)-1,1-diphosphono-, potassium salt is a chemical compound with significant applications in various fields. It is known for its unique structure, which includes ethylamine, hydroxymethyl groups, and diphosphono groups, all bonded to a potassium salt. This compound is often used in scientific research and industrial applications due to its versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethylamine, N,N-bis(hydroxymethyl)-1,1-diphosphono-, potassium salt typically involves the reaction of ethylamine with formaldehyde and phosphorous acid under controlled conditions. The reaction is carried out in an aqueous medium, and potassium hydroxide is added to neutralize the reaction mixture, resulting in the formation of the potassium salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous stirring and precise temperature control to ensure high yield and purity. The reaction mixture is then subjected to filtration and crystallization to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Ethylamine, N,N-bis(hydroxymethyl)-1,1-diphosphono-, potassium salt undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce simpler amines.
Aplicaciones Científicas De Investigación
Ethylamine, N,N-bis(hydroxymethyl)-1,1-diphosphono-, potassium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical assays and as a stabilizing agent for enzymes and proteins.
Industry: The compound is used in the production of detergents, water treatment chemicals, and as a corrosion inhibitor.
Mecanismo De Acción
The mechanism of action of Ethylamine, N,N-bis(hydroxymethyl)-1,1-diphosphono-, potassium salt involves its ability to chelate metal ions and interact with various molecular targets. The diphosphono groups can bind to metal ions, forming stable complexes. This property is particularly useful in applications such as water treatment and as a corrosion inhibitor. Additionally, the compound can interact with enzymes and proteins, stabilizing their structure and function.
Comparación Con Compuestos Similares
Ethylamine, N,N-bis(hydroxymethyl)-1,1-diphosphono-, potassium salt can be compared with other similar compounds such as:
N,N-Bis(2-hydroxyethyl)ethylenediamine: This compound also contains hydroxymethyl groups and is used in similar applications, but it lacks the diphosphono groups.
Trisodium dicarboxymethyl alaninate: This compound is another chelating agent with similar applications in water treatment and industrial processes.
The uniqueness of this compound lies in its combination of ethylamine, hydroxymethyl, and diphosphono groups, which provide it with distinct chemical properties and a wide range of applications.
Propiedades
Número CAS |
73384-96-0 |
|---|---|
Fórmula molecular |
C4H9K4NO8P2 |
Peso molecular |
417.46 g/mol |
Nombre IUPAC |
tetrapotassium;[1,1-diphosphonatoethyl(hydroxymethyl)amino]methanol |
InChI |
InChI=1S/C4H13NO8P2.4K/c1-4(14(8,9)10,15(11,12)13)5(2-6)3-7;;;;/h6-7H,2-3H2,1H3,(H2,8,9,10)(H2,11,12,13);;;;/q;4*+1/p-4 |
Clave InChI |
SSHIFRAZZFLEHI-UHFFFAOYSA-J |
SMILES canónico |
CC(N(CO)CO)(P(=O)([O-])[O-])P(=O)([O-])[O-].[K+].[K+].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


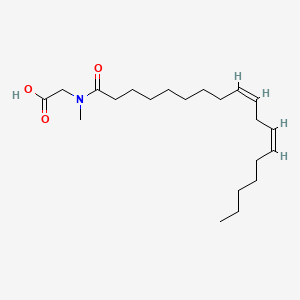
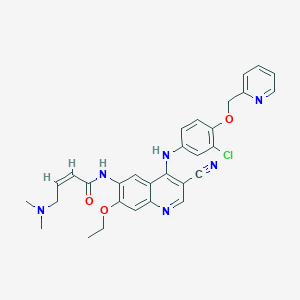

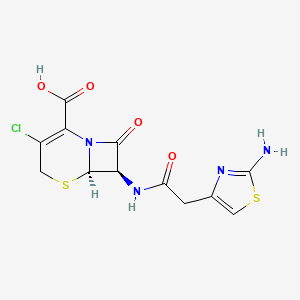
![Ethanol, 2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]-, benzoate (ester)](/img/structure/B12771954.png)
![methyl 4-[2-(2-methyl-4,5-dihydroimidazol-1-yl)ethoxy]benzoate;oxalic acid](/img/structure/B12771957.png)
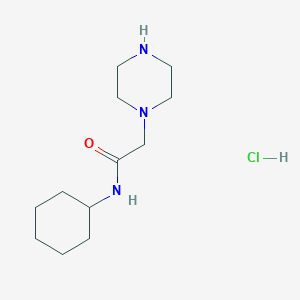

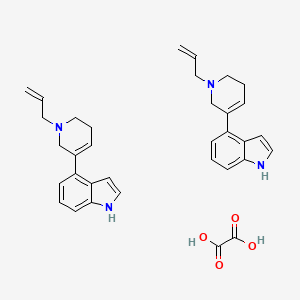


![2-(diethylamino)ethanol;[(E)-tetradec-1-enyl] hydrogen sulfate](/img/structure/B12771992.png)
